Cyclohexyl(4-(methylsulfonyl)piperidin-1-yl)methanone
Description
Cyclohexyl(4-(methylsulfonyl)piperidin-1-yl)methanone is a synthetic organic compound featuring a piperidine ring substituted with a methylsulfonyl group at the 4-position and a cyclohexyl group attached via a methanone linkage. This structure combines lipophilic (cyclohexyl) and polar (methylsulfonyl) moieties, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors requiring both hydrophobic and electron-withdrawing interactions.
Properties
IUPAC Name |
cyclohexyl-(4-methylsulfonylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3S/c1-18(16,17)12-7-9-14(10-8-12)13(15)11-5-3-2-4-6-11/h11-12H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUDHSPGWXAKPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl(4-(methylsulfonyl)piperidin-1-yl)methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using reagents such as methylsulfonyl chloride.
Attachment of the Cyclohexyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(4-(methylsulfonyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Cyclohexyl(4-(methylsulfonyl)piperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used in studies investigating the biological activity of piperidine derivatives, including their antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of Cyclohexyl(4-(methylsulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The methylsulfonyl group can enhance the compound’s binding affinity or stability, while the cyclohexyl group can influence its hydrophobic interactions.
Comparison with Similar Compounds
Structural Analogues with Piperidine Cores
The piperidine ring is a common scaffold in medicinal chemistry. Key structural variations among analogs include:
Substituents on the Piperidine Ring
- Methylsulfonyl vs. 4-(4-(t-Butyl)phenyl)-1-(cyclohexylsulfonyl)piperidine (4PP-5): Replaces methylsulfonyl with a bulkier cyclohexylsulfonyl group, increasing lipophilicity but reducing solubility . Cyclohexyl[4-(hydroxyamino)piperidin-1-yl]methanone (W9U): Substitutes methylsulfonyl with hydroxyamino (-NHOH), introducing hydrogen-bond donor capability and redox activity .
Variations in the Methanone Substituent
- Cyclohexyl vs. Aromatic Groups: Cyclohexyl(4-phenylpiperidin-1-yl)methanone (4PP-10): Replaces methylsulfonyl with phenyl, prioritizing π-π stacking interactions over polarity . Phenyl(piperidin-4-yl)methanone: Features a phenyl group instead of cyclohexyl, reducing steric bulk but maintaining aromatic interactions .
Table 1: Key Properties of Selected Analogs
Functional Implications
- Methylsulfonyl Group: Enhances binding to sulfonylurea receptors or enzymes like monoacylglycerol lipase (MAGL), as seen in ’s MAGL inhibitors (e.g., Compound 49) .
- Cyclohexyl Group : Improves membrane permeability compared to aromatic analogs (e.g., 4PP-10), critical for central nervous system (CNS) penetration .
- Hydroxyethyl vs. Methylsulfonyl : ’s hydroxyethyl analog increases water solubility but reduces metabolic stability due to hydroxyl group reactivity .
Contradictions and Limitations
- Anti-Mycobacterial Activity : shows 4PP-5 (cyclohexylsulfonyl) has moderate activity, whereas 4PP-10 (phenyl) is inactive, suggesting methylsulfonyl may offer a balance of polarity and activity .
- Safety Profiles : Methylsulfonyl derivatives are generally less toxic than sulfonamide analogs (e.g., ’s compound with methylpiperazine), but direct data are lacking .
Q & A
Q. What synthetic strategies are recommended for preparing Cyclohexyl(4-(methylsulfonyl)piperidin-1-yl)methanone?
Answer: A multi-step approach is often employed for synthesizing piperidin-1-yl methanone derivatives. For example, coupling a cyclohexylcarbonyl group to a functionalized piperidine precursor can be achieved via nucleophilic substitution or amide bond formation. Evidence from analogous compounds (e.g., benzoylpiperidine derivatives) suggests using activated intermediates such as acid chlorides or coupling agents (e.g., DCC/HOBt) to facilitate the reaction . Key steps include:
- Step 1 : Preparation of the 4-(methylsulfonyl)piperidine intermediate via sulfonation of a piperidine derivative.
- Step 2 : Coupling with cyclohexanecarbonyl chloride under basic conditions (e.g., triethylamine in anhydrous DCM).
- Validation : Monitor reaction progress using TLC or LC-MS, and purify via column chromatography.
Q. How can the structural integrity of this compound be confirmed?
Answer: Combined spectroscopic and crystallographic methods are critical:
- 1H-NMR : Key signals include the cyclohexyl protons (δ 1.2–2.1 ppm, multiplet) and methylsulfonyl group (singlet at δ 3.0–3.2 ppm). Piperidine ring protons typically appear as distinct multiplets (δ 2.5–4.0 ppm) .
- X-ray crystallography : Resolve the 3D conformation of the piperidine ring and sulfonyl group. Crystallographic software (e.g., SHELX) and symmetry analysis (e.g., Cremer-Pople puckering parameters) can quantify ring puckering and substituent orientation .
Advanced Research Questions
Q. How do conformational dynamics of the piperidine ring influence the compound’s bioactivity?
Answer: The piperidine ring’s puckering (e.g., chair, boat, or twist-boat conformations) modulates steric and electronic interactions with biological targets. For example:
- Cremer-Pople coordinates : Calculate puckering amplitude (q) and phase angle (φ) from crystallographic data to correlate conformation with activity. A chair conformation (q ~ 0.6 Å, φ ≈ 0°) may enhance binding to hydrophobic pockets .
- Dynamic NMR : Track ring-flipping kinetics in solution to assess flexibility. Slower flipping rates (higher energy barriers) suggest rigidity, which may improve target selectivity .
Q. What strategies resolve contradictions in SAR studies involving sulfonyl-piperidine derivatives?
Answer: Discrepancies in structure-activity relationships (SAR) often arise from unaccounted stereoelectronic effects. Mitigation approaches include:
- Comparative docking studies : Use molecular dynamics simulations to evaluate how sulfonyl group orientation (axial vs. equatorial) affects binding to hypothetical targets. Adjust synthetic routes to favor the bioactive conformation .
- Proteolysis-targeting chimera (PROTAC) assays : Test if sulfonyl groups enhance proteasomal degradation of target proteins, which may explain divergent activity profiles in cellular vs. enzymatic assays .
Q. How can metabolic stability of this compound be optimized for in vivo studies?
Answer: Modify the methylsulfonyl group or cyclohexyl moiety to reduce oxidative metabolism:
- Deuterium labeling : Replace vulnerable C-H bonds in the cyclohexyl group with C-D bonds to slow CYP450-mediated oxidation.
- Prodrug design : Mask the sulfonyl group as a tert-butyl ester to improve bioavailability, with enzymatic cleavage releasing the active form post-absorption .
- In vitro microsomal assays : Compare metabolic half-life (t1/2) of derivatives using liver microsomes to prioritize stable candidates .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent side reactions (e.g., hydrolysis of sulfonyl groups) .
- Data interpretation : Use Gaussian software for DFT calculations to predict NMR chemical shifts and validate experimental data .
- Safety : Follow SDS guidelines for handling sulfonyl derivatives, including PPE (gloves, goggles) and fume hood use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
